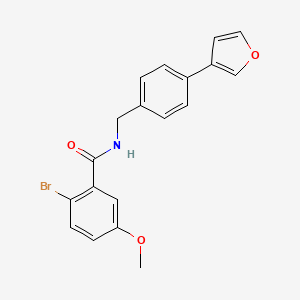
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide, also known as FPH1, is a small molecule inhibitor that has been widely used in scientific research. FPH1 selectively inhibits the activity of the protein kinase HIPK2, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Synthesis, Antibacterial, Antiurease, and Antioxidant Activities of Some New 1,2,4-Triazole Schiff Base and Amine Derivatives
A compound similar to N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide was synthesized and evaluated for its antibacterial, antiurease, and antioxidant activities. The synthesis involved the treatment of acylhydrazone with hydrazine hydrate to afford 4-amino-3-furan-2-yl-5-phenyl-1,2,4-triazole and its derivatives. The synthesized compounds exhibited effective antiurease and antioxidant activities (Sokmen et al., 2014).
Unfused heterobicycles as amplifiers of phleomycin. V. A range of pyridinylpyrimidines with strongly basic side chains
The study discussed the synthesis of pyridinylpyrimidine derivatives, some of which contained furan-2-yl substituents. These compounds were examined for their activity as amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982).
Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate
The paper presents an efficient synthesis of nitrogen-containing heterocycles from a compound that shares structural similarities with N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide. The synthesized compounds were characterized by various spectroscopic methods (Behalo & Aly, 2011).
Synthesis and Antimicrobial Activity of Oxadiazole and Imidazolinone Derivatives Bearing a Trimethoxybenzamide Moiety
This research involved the synthesis of oxadiazole and imidazolinone derivatives coupled with a trimethoxybenzamide moiety, aiming to evaluate their antimicrobial activity. The study aligns with the structure of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide due to the presence of the trimethoxybenzamide group (Joshi, Bapodra, & Parekh, 1997).
Biological Activity and Applications
Antioxidative activity of heterocyclic compounds found in coffee volatiles produced by Maillard reaction
This research evaluated the antioxidative activity of various heterocyclic compounds including furans, which are structurally related to the furan-2-yl moiety in N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide. The study found that unsubstituted furan exhibited significant antioxidant activity (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).
New pyridazinone derivatives with vasorelaxant and platelet antiaggregatory activities
This research involved the synthesis of new pyridazinone derivatives starting from alkyl furans and studied their vasorelaxant and antiplatelet properties. The structural resemblance to N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide is notable due to the presence of furan and pyridazinone moieties (Costas et al., 2010).
Eigenschaften
IUPAC Name |
N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-8-10-29-18-7-6-14(22-23-18)15-5-4-9-28-15/h4-7,9,11-12H,8,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOMHMRVMIJRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3,4,5-trimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2514072.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2514073.png)


![N-(3,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2514078.png)

![2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2514082.png)
![6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B2514083.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)
![2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole](/img/structure/B2514087.png)
![N-[[(2-chloro-3-pyridinyl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2514089.png)

![1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2514092.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2514093.png)